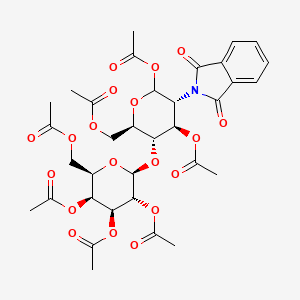

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

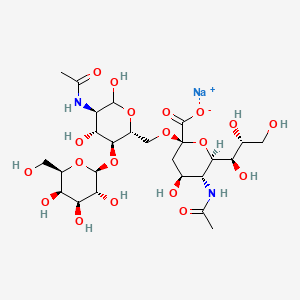

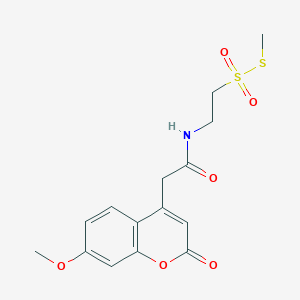

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside is a synthetic carbohydrate derivative. It is primarily used in proteomics research and is known for its role as a synthetic antigen that can be linked to proteins . The compound has a molecular formula of C31H41NO12 and a molecular weight of 619.66 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside involves the glycosylation of 8-ethoxycarbonyloctanol. This process is catalyzed by stannic tetrachloride in dichloromethane at -10°C, leading to the formation of glycosides via 1,2-orthoacetate intermediates . The reaction typically involves the use of acetylated glycosyl bromides and silver trifluoromethanesulphonate (triflate) as promoters .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale glycosylation reactions under controlled conditions. The use of cleanroom environments and adherence to good manufacturing practices (GMP) are essential to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside primarily undergoes glycosylation reactions. These reactions involve the formation of glycosidic bonds between the carbohydrate moiety and other molecules .

Common Reagents and Conditions

Reagents: Stannic tetrachloride, acetylated glycosyl bromides, silver trifluoromethanesulphonate (triflate).

Major Products

The major products of these reactions are glycosides, which can be further functionalized for use as synthetic antigens .

Applications De Recherche Scientifique

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside is widely used in proteomics research. It serves as a synthetic antigen that can be linked to proteins, making it valuable for studying protein-carbohydrate interactions . Additionally, it is used in the development of artificial carbohydrate antigens for immunological studies .

Mécanisme D'action

The compound exerts its effects by forming glycosidic bonds with proteins, thereby acting as a synthetic antigen. This interaction facilitates the study of protein-carbohydrate interactions and the development of artificial antigens . The molecular targets and pathways involved include the glycosylation sites on proteins and the subsequent immune response triggered by the synthetic antigen .

Comparaison Avec Des Composés Similaires

Similar Compounds

(8-Ethoxycarbonyloctyl)-2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside: This compound is also used in glycoprotein research and has similar glycosylation properties.

8-Ethoxycarbonyloctyl-trisaccharide B: Another related compound used in the study of carbohydrate-protein interactions.

Uniqueness

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside is unique due to its specific structure, which allows for the formation of stable glycosidic bonds with proteins. This makes it particularly valuable for creating synthetic antigens and studying protein-carbohydrate interactions in detail .

Propriétés

IUPAC Name |

ethyl 9-[(2R,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41NO12/c1-5-39-25(36)16-10-8-6-7-9-13-17-40-31-26(32-29(37)22-14-11-12-15-23(22)30(32)38)28(43-21(4)35)27(42-20(3)34)24(44-31)18-41-19(2)33/h11-12,14-15,24,26-28,31H,5-10,13,16-18H2,1-4H3/t24-,26-,27-,28-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZILGRHVKAHOTM-CXYMUDLESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747738 |

Source

|

| Record name | Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106445-23-2 |

Source

|

| Record name | Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)